

# Spectroscopic Profile of 4-Chlorobenzophenone: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chlorobenzophenone

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Chlorobenzophenone**, a key intermediate in the synthesis of various pharmaceuticals and organic materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **4-Chlorobenzophenone**. The data presented here were obtained in deuterated chloroform ( $\text{CDCl}_3$ ).

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **4-Chlorobenzophenone**, typically recorded at 400 MHz, exhibits signals in the aromatic region corresponding to the nine protons of the two phenyl rings. The electron-withdrawing nature of the carbonyl group and the chlorine atom deshields the aromatic protons, causing them to resonate at lower fields.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-Chlorobenzophenone** in  $\text{CDCl}_3$  [\[1\]](#)[\[2\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.79 - 7.74	m	4H	Protons on the unsubstituted phenyl ring and protons ortho to the carbonyl on the chlorinated ring
7.60	t, J = 7.4 Hz	1H	Proton para to the carbonyl on the unsubstituted phenyl ring
7.52 - 7.44	m	4H	Protons meta to the carbonyl on both rings

m = multiplet, t = triplet

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum, typically recorded at 100 MHz, provides detailed information about the carbon framework of **4-Chlorobenzophenone**. The spectrum shows distinct signals for the carbonyl carbon and the aromatic carbons.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Chlorobenzophenone** in CDCl<sub>3</sub>[\[1\]](#)[\[3\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
195.5	C=O (Carbonyl)
138.9	Quaternary Carbon (C-Cl)
137.2	Quaternary Carbon (C-C=O, unsubstituted ring)
135.9	Quaternary Carbon (C-C=O, chlorinated ring)
132.7	CH (para to C=O on unsubstituted ring)
131.5	CH (ortho to C=O on chlorinated ring)
130.0	CH (ortho to C=O on unsubstituted ring)
128.7	CH (meta to C=O on chlorinated ring)
128.4	CH (meta to C=O on unsubstituted ring)

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Chlorobenzophenone** reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The spectrum is typically recorded using a potassium bromide (KBr) disc.

Table 3: FT-IR Spectroscopic Data for **4-Chlorobenzophenone** (KBr Disc)[\[4\]](#)

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode
3100 - 3000	C-H Stretching (Aromatic)
1625	C=O Stretching (Ketone)
1461	C-H In-plane Bending (Aromatic)
1400	C-C Stretching (Aromatic)
877	C-H Out-of-plane Bending (Aromatic)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the **4-Chlorobenzophenone** molecule. The presence of the conjugated system of the benzoyl group results in strong absorption in the UV region.

Table 4: UV-Vis Spectroscopic Data for **4-Chlorobenzophenone**

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )
Alcohol	260	20,893 ( $\log \epsilon = 4.32$ )[5]

The position and intensity of the absorption maximum can be influenced by the solvent used.[6]

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **4-Chlorobenzophenone**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrumentation and Data Acquisition:

- Instrument: 400 MHz (for  $^1\text{H}$  NMR) and 100 MHz (for  $^{13}\text{C}$  NMR) Spectrometer.
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- $^1\text{H}$  NMR: Standard pulse sequences are used to acquire the proton spectrum.

- $^{13}\text{C}$  NMR: A standard proton-decoupled pulse sequence is used to obtain the  $^{13}\text{C}$  spectrum. DEPT-135 experiments can be performed to aid in the assignment of carbon signals.

## FT-IR Spectroscopy (KBr Pellet Method)

### Sample Preparation:

- Thoroughly grind 1-2 mg of **4-Chlorobenzophenone** with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.<sup>[7]</sup>
- The mixture should be ground to a fine, homogeneous powder.<sup>[7]</sup>
- Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

### Instrumentation and Data Acquisition:

- Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.
- Sample Holder: Pellet holder.
- Scan Range: Typically  $4000\text{-}400\text{ cm}^{-1}$ .
- Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

## UV-Vis Spectroscopy

### Sample Preparation:

- Prepare a stock solution of **4-Chlorobenzophenone** of a known concentration in a suitable UV-grade solvent (e.g., ethanol).
- From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

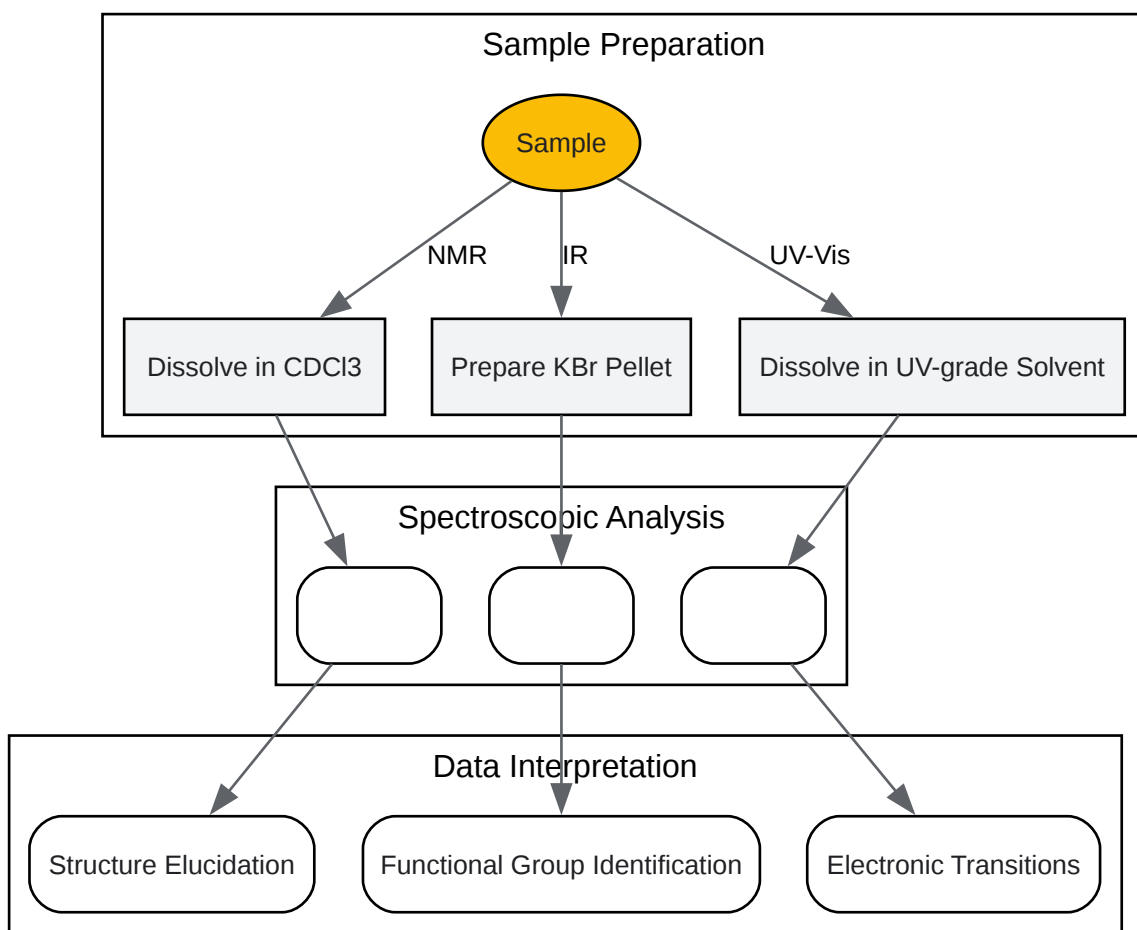
### Instrumentation and Data Acquisition:

- Instrument: UV-Visible Spectrophotometer.

- Cuvette: 1 cm path length quartz cuvette.
- Scan Range: Typically 200-400 nm.
- Blank: A cuvette containing the pure solvent is used as a blank to zero the instrument.

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Chlorobenzophenone**.



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Caption: General workflow for the spectroscopic analysis of **4-Chlorobenzophenone**.

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